molecular formula C24H27ClN4O3S B2926333 4-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide

4-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B2926333
M. Wt: 487.0 g/mol
InChI Key: UZLRNDHSQJVNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV665914 is a compound identified as part of the Medicines for Malaria Venture Malaria Box. It has shown promising activity against the malaria parasite, Plasmodium falciparum, particularly in its mature gametocyte stage . This compound is part of ongoing research efforts to discover new drugs that can effectively block malaria transmission.

Chemical Reactions Analysis

MMV665914, like many organic compounds, can undergo various types of chemical reactions. These include:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MMV665914 has significant potential in scientific research, particularly in the field of malaria treatment. Its primary application is in the development of new antimalarial drugs. The compound has shown activity against the mature gametocytes of Plasmodium falciparum, which are responsible for malaria transmission . This makes it a valuable candidate for further research and development as a transmission-blocking drug.

In addition to its use in malaria research, MMV665914 could also be used as a tool compound in various biological studies to understand the mechanisms of action of antimalarial drugs and to identify potential new targets for drug development.

Mechanism of Action

The exact mechanism of action of MMV665914 is not fully understood. it is believed to interfere with the life cycle of Plasmodium falciparum, particularly in its mature gametocyte stage . This interference likely involves the disruption of essential biological processes within the parasite, leading to its death or inability to reproduce.

Comparison with Similar Compounds

MMV665914 can be compared with other compounds in the Malaria Box, such as MMV000787, MMV000788, and MMV666021 . These compounds also show activity against Plasmodium falciparum but may differ in their specific targets, potency, and mechanisms of action. The uniqueness of MMV665914 lies in its specific activity against mature gametocytes, making it a valuable candidate for transmission-blocking strategies in malaria eradication efforts.

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-32-24-7-3-2-6-22(24)28-13-15-29(16-14-28)23(19-5-4-12-26-17-19)18-27-33(30,31)21-10-8-20(25)9-11-21/h2-12,17,23,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLRNDHSQJVNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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